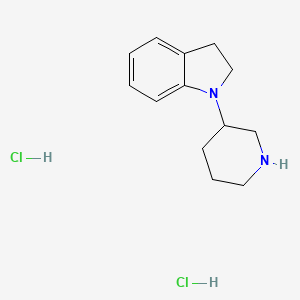

1-(3-Piperidinyl)indoline dihydrochloride

Description

Properties

IUPAC Name |

1-piperidin-3-yl-2,3-dihydroindole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2.2ClH/c1-2-6-13-11(4-1)7-9-15(13)12-5-3-8-14-10-12;;/h1-2,4,6,12,14H,3,5,7-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFPALLVJRSJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2CCC3=CC=CC=C32.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(3-Piperidinyl)indoline dihydrochloride CAS 1219957-54-6 properties

The following technical guide is structured to serve as an operational monograph for 1-(3-Piperidinyl)indoline dihydrochloride . It prioritizes synthetic utility, handling protocols, and structural advantages in medicinal chemistry.[1]

Structural Utility, Synthetic Protocols, and Handling in Medicinal Chemistry

Executive Summary & Chemical Identity

1-(3-Piperidinyl)indoline dihydrochloride (CAS 1219957-54-6) is a bicyclic heterocyclic building block characterized by an indoline core coupled to the 3-position of a piperidine ring.[2] As a secondary amine scaffold, it serves as a critical intermediate in Fragment-Based Drug Discovery (FBDD), particularly for targets requiring "3-dimensionality" (high Fsp³) to improve solubility and selectivity profiles compared to flat aromatic systems.

This compound is supplied as a dihydrochloride salt , rendering it highly water-soluble but requiring specific neutralization protocols ("salt breaking") prior to use in metal-catalyzed cross-couplings or nucleophilic substitutions.

Table 1: Physicochemical Profile

| Property | Data | Note |

| CAS Number | 1219957-54-6 | Racemic mixture (unless specified otherwise) |

| IUPAC Name | 1-(piperidin-3-yl)-2,3-dihydro-1H-indole dihydrochloride | |

| Molecular Formula | C₁₃H₂₀Cl₂N₂ | Salt Form (2HCl) |

| Molecular Weight | 275.22 g/mol | Free Base MW: ~202.30 g/mol |

| Solubility | High: Water, DMSO, MeOHLow: DCM, Hexanes, Et₂O | Salt is polar/hygroscopic |

| Acidity (pKa) | Indoline N: ~0–1 (Predicted)Piperidine NH: ~9–10 (Predicted) | Piperidine N is the dominant basic center |

| H-Bond Donors | 2 (NH⁺ sites in salt) | 1 (Piperidine NH) in free base |

| Chiral Center | C3 of Piperidine | Sold as racemate; resolution required for stereospecific SAR |

Structural Analysis: The "Escape from Flatland"

In modern drug design, 3-substituted piperidines are preferred over 4-substituted analogs because they introduce a chiral center and an out-of-plane vector. This breaks molecular symmetry, often resulting in improved selectivity for protein binding pockets (e.g., GPCRs, Kinases).

Visualization: Structural Connectivity & Reactivity

The following diagram illustrates the distinct chemical domains of the molecule and their respective reactivities.

Figure 1: Structural decomposition of 1-(3-Piperidinyl)indoline. The Indoline N1 is capped, leaving the Piperidine NH as the sole derivatization vector.

Handling Protocol: The "Salt Break"

The dihydrochloride form (2HCl) is stable but non-nucleophilic. For reactions requiring the free amine (e.g., Buchwald-Hartwig coupling, SNAr, Amide coupling), the salt must be neutralized.

WARNING: Attempting to use the 2HCl salt directly in couplings with only stoichiometric base (e.g., 1 eq. TEA) often leads to stalled reactions because the first equivalent of base is consumed merely neutralizing the counterions.

Protocol A: In-Situ Neutralization (Recommended for High-Throughput)

Use this method for standard amide couplings or SNAr reactions where inorganic salts do not interfere.

-

Solvent: Dissolve CAS 1219957-54-6 in DMF or DMA (Solubility is poor in DCM/THF until neutralized).

-

Base: Add 3.5 equivalents of DIPEA (Diisopropylethylamine).

-

Rationale: 2.0 eq to neutralize HCl, 1.0 eq to activate the amine, 0.5 eq excess.

-

-

Mixing: Vortex/Stir for 10 minutes at RT. Solution should clarify.

-

Reaction: Add electrophile (Acid Chloride, Activated Ester, etc.).

Protocol B: Isolation of Free Base (Recommended for Sensitive Catalysis)

Use this method for Palladium-catalyzed reactions (Buchwald-Hartwig) to prevent catalyst poisoning by chloride ions or amine salts.

Figure 2: Workflow for converting the dihydrochloride salt to the reactive free base.

Synthetic Utility & Reaction Profiling

Once free-based, the secondary amine at the piperidine 3-position is a versatile nucleophile.

Reductive Amination (Library Synthesis)

This is the most common route to generate tertiary amine libraries (e.g., for CNS targets).

-

Reagents: Aldehyde (1.0 eq), Free Amine (1.0 eq), STAB (Sodium Triacetoxyborohydride, 1.5 eq).

-

Conditions: DCM or DCE, catalytic Acetic Acid, RT, 4–16h.

-

Note: The steric bulk of the indoline at C3 does not significantly hinder the nitrogen, allowing reaction with moderately bulky aldehydes.

Nucleophilic Aromatic Substitution (SNAr)

Ideal for attaching the scaffold to heteroaromatic cores (e.g., Pyrimidines, Pyridines).

-

Substrate: Chloropyrimidine or Fluoronitrobenzene.

-

Conditions: DMSO, DIPEA (3 eq), 80–100°C.

-

Observation: The indoline ring acts as an electron-donating group (EDG) via the piperidine, potentially increasing the basicity of the piperidine nitrogen compared to a phenyl-piperidine analog.

Chiral Resolution

Since CAS 1219957-54-6 is typically racemic, separation is often required for late-stage lead optimization.

-

Method: Chiral SFC (Supercritical Fluid Chromatography).

-

Column: Chiralpak AD-H or OD-H.

-

Modifier: MeOH with 0.1% Diethylamine (DEA).

-

Literature Precedent: Similar 3-substituted piperidines show excellent resolution on amylose-based stationary phases [1].

Theoretical Biological Applications

While specific pharmacological data for this exact intermediate is proprietary, the Indoline-Piperidine motif is a privileged structure in several therapeutic areas:

-

GPCR Antagonists (Dopamine/Serotonin): The distance between the basic nitrogen (piperidine) and the aromatic centroid (indoline) mimics the pharmacophore of dopamine D2/D4 antagonists [2].

-

NLRP3 Inflammasome Inhibitors: N-substituted piperidines linked to bicyclic systems are emerging scaffolds for anti-inflammatory agents [3].

-

Kinase Inhibitors: The scaffold serves as a solvent-exposed "tail" that improves solubility while the indoline moiety can form pi-cation interactions within the ATP binding pocket.

References

-

Gharagozloo, P. et al. (2002). Indoline and piperazine containing derivatives as a novel class of mixed D2/D4 receptor antagonists.[3] Bioorganic & Medicinal Chemistry Letters.[4]

-

PubChem. (2025).[5] Compound Summary: 1-(3-Piperidinyl)indoline dihydrochloride (CID 53407966). National Library of Medicine.[5]

-

ChemSrc. (2025).[5] CAS 1219957-54-6 Physicochemical Properties.[2][6]

-

MDPI. (2022). Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. (Analogous structural resolution methods).

Sources

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS#:1219957-54-6 | 1-(3-Piperidinyl)indoline dihydrochloride | Chemsrc [chemsrc.com]

- 3. Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indoline and piperazine containing derivatives as a novel class of mixed D 2/D 4 receptor antagonists. Part 1: identification and structure–activity relationships | Chemsrc ID:283435 [m.chemsrc.com]

- 5. 3-(Piperidin-3-YL)-1H-indole | C13H16N2 | CID 15389443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS No. 1219957-59-1 | Chemsrc [chemsrc.com]

Chemical structure of 1-(3-Piperidinyl)indoline dihydrochloride

An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Characterization of 1-(3-Piperidinyl)indoline Dihydrochloride

Executive Summary

This technical guide provides a comprehensive scientific overview of 1-(3-Piperidinyl)indoline dihydrochloride, a heterocyclic compound featuring two pharmacologically significant scaffolds: indoline and piperidine. The indoline core is a structural motif present in numerous bioactive molecules, while the piperidine ring is a privileged structure in medicinal chemistry, known to enhance druggability and modulate physicochemical properties.[1][2] This document delineates the molecule's structural and physicochemical properties. Due to the absence of published, peer-reviewed synthesis protocols for this specific compound, this guide puts forth a robust, proposed synthetic pathway grounded in established principles of organic chemistry. Furthermore, it details the requisite analytical methodologies for structural confirmation and purity assessment, including NMR, MS, and IR spectroscopy. This paper is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this promising chemical entity.

Introduction to the 1-(3-Piperidinyl)indoline Scaffold

The rational design of novel chemical entities often involves the strategic combination of well-characterized pharmacophores. The title compound, 1-(3-Piperidinyl)indoline dihydrochloride, is a prime example of this approach, linking two heterocycles that are cornerstones of modern drug discovery.

The Indoline Moiety in Medicinal Chemistry

Indoline, a saturated analog of indole, is a bicyclic heterocyclic amine that serves as a core structural component in a wide array of natural products and synthetic compounds.[3] Its rigid, three-dimensional structure provides a well-defined orientation for appended functional groups, making it an excellent scaffold for interacting with biological targets. The presence of the indoline nucleus is associated with diverse pharmacological activities, and its derivatives are actively investigated for various therapeutic applications.[2]

The Piperidine Moiety: A Cornerstone of Drug Design

The piperidine ring is one of the most prevalent N-heterocycles found in pharmaceuticals and clinical candidates.[1][4] Its inclusion in a molecule can significantly influence key drug-like properties. The basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility and allowing for ionic interactions with target proteins. Furthermore, the flexible chair-like conformation of the piperidine ring can be modified to optimize binding affinity and selectivity. From a metabolic standpoint, the piperidine scaffold is generally stable, contributing to favorable pharmacokinetic profiles.[1]

Rationale for the Target Compound

The conjugation of an indoline ring at its N1 position to the C3 position of a piperidine ring creates a novel chemical architecture. This specific linkage positions the piperidine moiety as a key substituent that can explore the binding pockets of target proteins while the indoline acts as a rigid anchor. The dihydrochloride salt form ensures stability and enhances solubility, which is crucial for handling, formulation, and in vitro biological screening.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is a prerequisite for any research and development endeavor.

Core Chemical Identity

The key identifying information for 1-(3-Piperidinyl)indoline dihydrochloride is summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1219957-54-6 | [5][6] |

| Molecular Formula | C₁₃H₂₀Cl₂N₂ | [5][6][7] |

| Molecular Weight | 275.22 g/mol | [5][6] |

| IUPAC Name | 1-(piperidin-3-yl)indoline;dihydrochloride | [7] |

| Hazard Class | Irritant | [5][6] |

Structural Elucidation

The chemical structure consists of an indoline ring system where the nitrogen atom is directly bonded to the 3-position of a piperidine ring. The dihydrochloride salt form indicates that both the indoline and piperidine nitrogen atoms are protonated, each associated with a chloride counter-ion.

Caption: Retrosynthetic analysis for the target compound.

Proposed Protocol: Synthesis via Reductive Amination

This protocol is designed as a self-validating system, where successful isolation and characterization at each step confirm the integrity of the process.

Materials:

-

Indoline

-

N-Boc-3-piperidone

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid, glacial

-

Hydrochloric acid (4M in 1,4-dioxane)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Workflow:

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Methodology:

-

Imine/Enamine Formation: To a solution of indoline (1.0 eq) and N-Boc-3-piperidone (1.05 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of starting materials.

-

Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Isolation: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, N-Boc-1-(3-piperidinyl)indoline, can be purified by silica gel column chromatography.

-

Deprotection and Salt Formation: Dissolve the purified intermediate in a minimal amount of DCM or methanol. Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 eq). Stir the mixture for 2-4 hours at room temperature. The product will typically precipitate out of the solution. If no precipitate forms, the solvent can be removed under reduced pressure. The resulting solid is triturated with diethyl ether, filtered, washed with fresh diethyl ether, and dried under vacuum to yield 1-(3-Piperidinyl)indoline dihydrochloride as a solid.

Justification of Experimental Choices

-

Protecting Group: The Boc group is acid-labile, making its removal in the final step straightforward and orthogonal to the conditions of the reductive amination.

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for reductive aminations. It is less sensitive to moisture than other hydrides like sodium cyanoborohydride and can be added directly to the mixture containing the acidic catalyst.

-

Salt Formation: Using a solution of HCl in an organic solvent like dioxane facilitates the precipitation of the hydrochloride salt in high purity, often avoiding the need for further purification.

Analytical Characterization and Quality Control

Confirmation of the chemical structure and assessment of purity are critical. The following are the expected outcomes from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: A sample (5-10 mg) is dissolved in a deuterated solvent such as DMSO-d₆ or D₂O. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR (DMSO-d₆):

-

Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm corresponding to the four protons on the benzene ring of the indoline moiety.

-

Indoline Aliphatic Protons: Two triplet-like signals corresponding to the -CH₂-CH₂- protons of the indoline ring, likely around δ 3.0-4.0 ppm.

-

Piperidine Protons: A complex series of multiplets in the aliphatic region (δ 1.5-3.5 ppm) corresponding to the protons on the piperidine ring.

-

N-H Protons: Broad signals for the two N⁺-H protons, potentially downfield (δ > 9.0 ppm), which may exchange with D₂O.

-

-

Expected ¹³C NMR (DMSO-d₆):

-

Aromatic Carbons: Signals in the range of δ 110-155 ppm.

-

Aliphatic Carbons: Signals in the range of δ 20-60 ppm for the carbons of the indoline and piperidine rings.

-

Mass Spectrometry (MS)

Protocol: The sample is analyzed using high-resolution mass spectrometry (HRMS) with an electrospray ionization (ESI) source, typically coupled with liquid chromatography (LC-MS).

-

Expected Data: The primary ion observed in positive ESI mode would be the molecular ion of the free base [M+H]⁺.

-

Calculated Monoisotopic Mass for C₁₃H₁₉N₂⁺: 203.1548

-

This exact mass measurement provides unambiguous confirmation of the elemental composition. [8]

-

Infrared (IR) Spectroscopy

Protocol: The solid sample is analyzed as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.

-

Expected Data:

-

N-H Stretch: A broad absorption band in the region of 2400-2800 cm⁻¹ is characteristic of the secondary amine hydrochloride salt.

-

C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

-

Potential Applications and Future Directions

The 1-(3-Piperidinyl)indoline scaffold is a promising starting point for new drug discovery campaigns. Given the prevalence of related structures in neuropharmacology, this compound and its derivatives could be investigated for activity at various central nervous system (CNS) targets. For instance, derivatives of piperidinyl-indoles and -indolinones have been explored as ligands for serotonin (5-HT) receptors and nociceptin receptors. [9][10]Future work should focus on the synthesis of a library of analogs by modifying both the indoline and piperidine rings to establish structure-activity relationships (SAR) against a panel of biological targets.

Conclusion

This technical guide has detailed the chemical identity of 1-(3-Piperidinyl)indoline dihydrochloride, presenting its core physicochemical properties and structural features. A robust and logical synthetic route via reductive amination has been proposed, complete with justifications for the chosen methodology. Furthermore, a comprehensive analytical plan for structural verification and quality control has been outlined. This document provides the necessary foundational knowledge for researchers to synthesize, characterize, and further explore the potential of this valuable chemical scaffold in medicinal chemistry and drug development.

References

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

1-(3-Piperidinyl)indoline dihydrochloride | C13H20Cl2N2 | CID 53407966. PubChem. [Link]

-

2,3-dihydro-3-ethyl-3-phenyl-1-(3-piperidinopropyl)-1h-indole dihydrochloride. PubChemLite. [Link]

-

The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. National Center for Biotechnology Information (PMC). [Link]

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. National Center for Biotechnology Information (PMC). [Link]

-

1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Dihydrochloride | 781649-84-1. Pharmaffiliates. [Link]

-

1-piperidin-4-yl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one dihydrochloride. PubChem. [Link]

-

3-(Piperidin-3-YL)-1H-indole. PubChem. [Link]

-

Mass spectra of compounds 1-3 obtained by LC-ESI-QTOF-MS in the full... ResearchGate. [Link]

-

Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles. Journal of King Saud University - Science. [Link]

-

Physical properties of compounds (1-3). ResearchGate. [Link]

-

Indoline, 1-(3-piperidinopropionyl)- (C16H22N2O). PubChemLite. [Link]

-

Synthesis of 4-(piperidin-3-yl)-1H-indole. PrepChem.com. [Link]

-

1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-. NIST WebBook. [Link]

-

1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro- | C13H9FN2O4 | CID 11859051. PubChem. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]

-

Piperazine dihydrochloride. NIST WebBook. [Link]

-

5-Chloro 1,3 dihydro -1- (4-piperidinyl) -2H- benzimidazol - 2 -one. Saimak Laboratories. [Link]

-

Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction. Beilstein Journal of Organic Chemistry. [Link]

-

Piperidine. Wikipedia. [Link]

-

Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. MDPI. [Link]

-

PROCESS FOR THE PREPARATION OF INDOLINE DERIVATIVES AND THEIR INTERMEDIATES THEREOF. European Patent Office. [Link]

-

Synthesis and biological activity of new derivatives of isoindoline-1,3-diones as non-steroidal analgesics. Sciforum. [Link]

-

piperazine dihydrochloride, 142-64-3. The Good Scents Company. [Link]

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H- benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. University of Turin. [Link]

-

New Pyridyl and Dihydroisoquinoline Alkaloids Isolated from the Chevron Nemertean Amphiporus angulatus. MDPI. [Link]

-

Piperidin-3-amine Dihydrochloride: Comprehensive Overview and Applications. Acme Synthesis. [Link]

-

Synthesis, characterization and in vitro antimicrobial activity of cyclic imide: Isoindoline-1, 3-dione derivatives. GSC Biological and Pharmaceutical Sciences. [Link]

-

Indoline and piperazine containing derivatives as a novel class of mixed D-2/D-4 receptor antagonists. Part 1: Identification and structure-activity relationships. ResearchGate. [Link]

-

A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor. PubMed. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction [beilstein-journals.org]

- 4. Piperidine - Wikipedia [en.wikipedia.org]

- 5. 148416-38-0 Cas No. | 6 | Matrix Scientific [matrixscientific.com]

- 6. 1-(3-Piperidinyl)indoline dihydrochloride | 1219957-54-6 [amp.chemicalbook.com]

- 7. 1-(3-Piperidinyl)indoline dihydrochloride | C13H20Cl2N2 | CID 53407966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(3-Piperidinyl)indoline 2HCl molecular weight and formula

Executive Summary

1-(3-Piperidinyl)indoline dihydrochloride (CAS: 1219957-54-6) is a bicyclic heterocycle featuring an indoline (2,3-dihydroindole) core N-linked to the 3-position of a piperidine ring.[1] This molecular architecture serves as a critical "privileged scaffold" in medicinal chemistry, particularly for Central Nervous System (CNS) targets.[1] The combination of the lipophilic, conformationally restricted indoline and the basic, flexible piperidine moiety mimics the pharmacophores of endogenous neurotransmitters like serotonin and dopamine.[1]

This guide provides a rigorous analysis of its physicochemical properties, synthetic logic, and handling protocols, designed for researchers optimizing lead compounds in GPCR or kinase inhibitor programs.[1]

Chemical Identity & Specifications

The precise characterization of the salt form is vital for stoichiometric calculations in biological assays. The dihydrochloride salt (2HCl) is the preferred form for stability and water solubility.[1]

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | 1-(Piperidin-3-yl)-2,3-dihydro-1H-indole dihydrochloride | Unambiguous identifier |

| Common Name | 1-(3-Piperidinyl)indoline 2HCl | |

| CAS Number | 1219957-54-6 | Specific to the dihydrochloride salt |

| Molecular Formula | C₁₃H₂₀Cl₂N₂ | Salt form (Base: C₁₃H₁₈N₂) |

| Molecular Weight | 275.22 g/mol | Base MW: 202.30 g/mol |

| Exact Mass | 274.099 g/mol | Monoisotopic (for MS analysis) |

| Chirality | Racemic (contains 1 chiral center at Piperidine C3) | Enantiomers often require chiral HPLC separation |

| Solubility | Water (>20 mg/mL), DMSO | Free base is lipophilic; Salt is hydrophilic |

| pKa (Calc.) | N(indoline) ≈ 4.5; N(piperidine) ≈ 10.8 | Piperidine N is the primary basic site |

Structural Analysis & Pharmacophore Logic

The molecule's value lies in its dual-nitrogen topology. The indoline nitrogen is part of an aniline-like system, possessing low basicity and planar geometry, while the piperidine nitrogen is a highly basic secondary amine capable of ionic interactions with receptor aspartate residues.[1]

Structural Connectivity Diagram (Graphviz)

The following diagram illustrates the connectivity and the functional distinction between the two nitrogen centers.

Figure 1: Structural logic of 1-(3-Piperidinyl)indoline 2HCl.[1] The N1-C3 linkage creates a distinct separation between the aromatic (indoline) and aliphatic (piperidine) domains.[1]

Synthetic Methodology (Expert Protocol)

While various routes exist, the Reductive Amination strategy is the industry standard for high-fidelity synthesis. It avoids the racemization and elimination side-products often seen with nucleophilic substitution (SN2) on secondary halides.[1]

Reaction Scheme

-

Coupling: Indoline (nucleophile) reacts with N-Boc-3-piperidone (electrophile).[1]

-

Reduction: The intermediate iminium ion is reduced in situ using Sodium Triacetoxyborohydride (STAB).[1]

-

Deprotection & Salt Formation: Removal of the Boc group with HCl/Dioxane to yield the 2HCl salt.

Synthesis Workflow Diagram

Figure 2: Step-wise synthetic pathway utilizing reductive amination for regioselective coupling.

Detailed Protocol Steps

-

Preparation: Dissolve N-Boc-3-piperidone (1.0 eq) and Indoline (1.0 eq) in 1,2-Dichloroethane (DCE).

-

Activation: Add Acetic Acid (1.5 eq) to catalyze iminium formation. Stir for 30 minutes.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise at 0°C. Allow to warm to room temperature and stir overnight. Why STAB? It is milder than NaBH₄ and reduces the iminium ion selectively over the ketone.

-

Workup: Quench with saturated NaHCO₃. Extract with DCM. Dry organic layer (MgSO₄) and concentrate.[1]

-

Salt Formation: Dissolve the crude oil in minimal 1,4-dioxane. Add 4M HCl in dioxane (excess). The 2HCl salt will precipitate as a white/off-white solid. Filter and wash with diethyl ether.

Applications in Drug Discovery[7][9][10][11]

This molecule acts as a versatile building block in two primary therapeutic areas:[1][2][3]

-

GPCR Antagonists (Psychiatry):

-

The 1-(3-piperidinyl)indoline motif is a structural analog of arylpiperazines .[1]

-

It shows affinity for Dopamine D2/D4 and Serotonin 5-HT2A receptors.

-

Mechanism:[1][4][5] The piperidine nitrogen forms a salt bridge with the conserved Aspartate (Asp3.32) in the GPCR binding pocket, while the indoline moiety engages in pi-pi T-stacking with aromatic residues (e.g., Phenylalanine/Tryptophan).[1]

-

-

Kinase Inhibitors (Oncology):

-

Indoline derivatives are bioisosteres of the indole core found in drugs like Sunitinib .

-

The piperidine extension improves solubility and can access solvent-exposed regions of the kinase ATP-binding pocket.

-

Handling & Stability

-

Hygroscopicity: The 2HCl salt is hygroscopic. It must be stored in a desiccator at -20°C.

-

Stability:

-

Safety: Irritant. Wear standard PPE. The piperidine moiety is biologically active; handle as a potential potent compound.[6]

References

-

PubChem. (2025).[1][7] Compound Summary: 1-(3-Piperidinyl)indoline dihydrochloride (CID 53407966).[1][8] National Library of Medicine.[7] [Link][1][8]

-

Bioorganic & Medicinal Chemistry Letters. (2002). Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. [Link][1]

-

Molecules. (2022).[1][9][7][10] Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. (Contextual reference for piperidinyl-indole synthesis). [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-Piperidin-4-yl-1,3-dihydro-iMidazo[4,5-b]pyridin-2-one 2HCl | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]

- 6. CAS 17403-07-5: 3-(1-Methyl-4-piperidinyl)-1H-indole [cymitquimica.com]

- 7. 3-(Piperidin-3-YL)-1H-indole | C13H16N2 | CID 15389443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(3-Piperidinyl)indoline dihydrochloride | C13H20Cl2N2 | CID 53407966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Precision Pharmacophore Modeling of Piperidinyl-Indoline Scaffolds

Content Type: Technical Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Leads Focus: Dual-Targeting GPCR Antagonists (5-HT2A / D2)

Executive Summary

The piperidinyl-indoline moiety represents a "privileged scaffold" in neuropsychiatric drug discovery, serving as the core pharmacophoric driver for atypical antipsychotics (e.g., Sertindole, deconstructed Risperidone analogs). Its structural utility lies in the unique geometric interplay between the Positive Ionizable (PI) center of the piperidine and the Hydrophobic/Aromatic (HYD/AR) bulk of the indoline.

This guide details the construction of high-fidelity pharmacophore models for this scaffold. Unlike generic modeling tutorials, this protocol addresses the specific conformational flexibility of the piperidine ring (chair/boat transitions) and the critical vector alignment required for dual 5-HT2A/D2 receptor targeting.

Part 1: Structural Basis & Conformational Dynamics

Before initiating software algorithms, one must understand the physical chemistry of the scaffold. The piperidinyl-indoline system functions as a molecular caliper, measuring the distance between an orthosteric aspartate residue and a hydrophobic pocket deep within the transmembrane bundle.

The Nitrogen Vector (The Anchor)

The piperidine nitrogen is the primary anchor. In physiological pH, this nitrogen is protonated.

-

Critical Consideration: In 5-HT2A and D2 receptors, this protonated amine forms a salt bridge with a conserved Aspartate residue (Asp3.32).

-

Modeling Error to Avoid: Do not treat the nitrogen as a static point. You must model the vector of the lone pair/proton to ensure it aligns with the receptor's electrostatic potential map.

The Indoline Core (The Payload)

Unlike the flat indole found in serotonin, the indoline (2,3-dihydroindole) is partially saturated.

-

Stereochemical Impact: The C2 and C3 positions of indoline introduce chirality or puckering that planar indole lacks. This non-planarity allows for "edge-to-face" pi-stacking interactions with phenylalanine residues (e.g., Phe6.52) rather than strict parallel stacking.

Part 2: Integrated Modeling Workflow

The following diagram outlines the hybrid Ligand-Based (LB) and Structure-Based (SB) workflow. This approach mitigates the bias of using a single crystal structure.

Figure 1: Hybrid Pharmacophore Generation Workflow. Note the intersection of ligand-derived features with receptor-derived exclusion volumes.

Part 3: Step-by-Step Protocol

Phase A: Ligand-Based Hypothesis Generation

This phase identifies the "bioactive conformation" without biasing the model towards a single protein crystal structure.

-

Dataset Curation:

-

Select 10-15 diverse piperidinyl-indoline analogs with known

values spanning 3 orders of magnitude. -

Reference Standard: Include Sertindole and Risperidone (deconstructed) as templates.

-

-

Conformational Search:

-

Tool: OMEGA (OpenEye) or ConfGen (Schrödinger).

-

Parameter: Set energy window to 10 kcal/mol. The piperidine ring must sample both chair and twisted-boat conformations, as the twisted form is often required to fit the orthogonal binding pocket of D2 receptors.

-

-

Feature Definition:

-

PI (Positive Ionizable): Centered on the piperidine Nitrogen.

-

HYD (Hydrophobic): Centered on the indoline benzene ring.

-

HBA (Hydrogen Bond Acceptor): Often located on the linker (e.g., carbonyl if an amide linker is present).

-

Phase B: Structure-Based Refinement (The "Lock and Key")

We now refine the ligand-based model using PDB data.

-

Receptor Preparation:

-

5-HT2A Target: Import PDB 6A93 (bound to Risperidone).

-

D2 Target: Import PDB 6CM4 (bound to Risperidone).

-

-

Interaction Mapping:

-

Align the PI feature of your model to the carboxylate oxygen of Asp155 (5-HT2A) or Asp114 (D2).

-

Crucial Step: Add Exclusion Volumes (spheres representing the receptor wall). Any ligand atom clashing with these spheres is penalized. This reduces false positives that are sterically impossible.

-

Part 4: The Pharmacophore Map & Quantitative Data

The piperidinyl-indoline scaffold requires specific spatial constraints to achieve dual affinity. The table below summarizes the geometric requirements derived from validated antagonists.

Geometric Constraints Table

| Feature Pair | Feature A | Feature B | Distance (Å) | Biological Relevance |

| D1 | Piperidine N (PI) | Indoline Centroid (AR) | 5.6 - 7.6 | Spans the depth of the orthosteric pocket to the hydrophobic toggle switch. |

| D2 | Piperidine N (PI) | Linker HBA (e.g., C=O) | 3.8 - 5.4 | Orients the ligand to form H-bonds with Serine residues (Ser197 in D2). |

| A1 | Vector (N-H) | Indoline Plane | ~90° | The piperidine N-H vector is often perpendicular to the aromatic plane in bioactive conformations. |

Visualizing the Spatial Arrangement

The following diagram illustrates the spatial relationships described in the table above.

Figure 2: 3D Pharmacophore Constraints. The PI-AR distance is the critical determinant for receptor subtype selectivity.

Part 5: Experimental Validation Protocol

A model is only as good as its predictive power. Use this self-validating protocol:

-

Decoy Set Generation:

-

Generate 500 "decoy" molecules using the DUD-E (Directory of Useful Decoys) generator. These should have similar molecular weight and LogP to piperidinyl-indolines but different topology.

-

-

Enrichment Calculation:

-

Screen a mixed database (50 active piperidinyl-indolines + 500 decoys) against your pharmacophore.

-

Metric: Calculate the Area Under the Curve (AUC) of the Receiver Operating Characteristic (ROC) plot.

-

Success Criteria: An AUC > 0.75 indicates a predictive model. An AUC < 0.5 indicates random guessing.

-

-

In Vitro Assay (The "Ground Truth"):

-

Synthesize the top 3 virtual hits.

-

Perform Radioligand Binding Assays (using [3H]-Spiperone for D2 and [3H]-Ketanserin for 5-HT2A).

-

Goal:

values < 100 nM confirm the pharmacophore's validity.

-

References

-

Revised Pharmacophore Model for 5‑HT2A Receptor Antagonists Derived from the Atypical Antipsychotic Agent Risperidone. Source: National Institutes of Health (PMC) URL:[Link]

-

Computational Pharmacophore Modelling of 5-HT2a and D2 Receptor Inhibitors of Schizophrenia. Source: CABI Digital Library URL:[Link]

-

Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Source: MDPI (Pharmaceuticals) URL:[Link]

-

Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Source: PubMed URL:[Link]

Strategic Sourcing & Technical Profile: 1-(3-Piperidinyl)indoline Dihydrochloride

Executive Summary

1-(3-Piperidinyl)indoline dihydrochloride is a specialized bicyclic amine intermediate used primarily in the synthesis of CNS-active agents and kinase inhibitors.[1] Unlike commodity reagents, this compound is often classified as a Tier 3 Building Block —available primarily through custom synthesis or specialized catalog vendors rather than bulk chemical distributors.

This guide provides a technical roadmap for sourcing, validating, and—if necessary—synthesizing this scaffold in-house. It addresses the "Make vs. Buy" decision critical for project managers in early-stage drug discovery.

Part 1: Market Analysis & Sourcing Strategy

Supplier Landscape

This compound is not typically stocked in bulk. It is most often found as a "make-to-order" item.[1] The following vendors are verified sources for this specific CAS or its close analogs:

| Vendor Category | Primary Suppliers | Typical Lead Time | Purity Standard |

| Specialty Catalog | Matrix Scientific, ChemicalBook | 2–4 Weeks | >95% (NMR) |

| Custom Synthesis | WuXi AppTec, Enamine, Pharmablock | 4–8 Weeks | >98% (HPLC) |

| Aggregators | MolPort, eMolecules | Variable | Variable |

Price Analysis (Market Estimates)

Due to its specialized nature, "catalog prices" are rarely fixed. The following estimates reflect current market rates for custom synthesis of this scaffold:

-

R&D Scale (100 mg - 1 g): $350 - $800 USD per gram.[1]

-

Driver: High labor cost for multi-step synthesis and salt formation.

-

-

Pilot Scale (10 g - 100 g): $150 - $300 USD per gram.[1]

-

Driver: Economies of scale in the reductive amination step.

-

-

Bulk (>1 kg): Requires dedicated FTE quote (Full-Time Equivalent).[1]

Sourcing Decision Tree

Use the following logic flow to determine your procurement strategy.

Figure 1: Strategic decision matrix for sourcing rare building blocks.

Part 2: Technical Specifications & Handling

Chemical Identity[1][2][3][4][5][6][7][8][9]

-

IUPAC Name: 1-(piperidin-3-yl)-2,3-dihydro-1H-indole dihydrochloride[1]

-

Molecular Weight: 275.22 g/mol [1]

-

Appearance: Off-white to pale beige solid.[1]

-

Solubility: Highly soluble in water, DMSO, and Methanol due to the dihydrochloride salt form.

Critical Quality Attributes (CQA)

-

Hygroscopicity: The dihydrochloride salt is hygroscopic. It must be stored in a desiccator at -20°C . Exposure to moisture will lead to "gumming," making precise weighing difficult.

-

Oxidation Potential: The indoline moiety is susceptible to oxidation to indole (aromatization) upon prolonged exposure to air and light. Argon backfilling after use is mandatory.

-

Regio-isomer Purity: Ensure the vendor guarantees the 3-piperidinyl isomer.[1] The 4-piperidinyl isomer is a common impurity in lower-grade batches.[1]

Part 3: Self-Validating Synthesis Protocol

If commercial supply is unavailable or cost-prohibitive, the following protocol describes a robust, scalable synthesis via Reductive Amination . This route is preferred over nucleophilic substitution due to cleaner impurity profiles.

Reaction Scheme

Indoline + N-Boc-3-Piperidone

Figure 2: Two-step synthetic pathway for high-purity generation of the target scaffold.[1]

Step-by-Step Methodology

Step 1: Reductive Amination

-

Setup: In a dry round-bottom flask, dissolve Indoline (1.0 eq) and N-Boc-3-piperidone (1.1 eq) in 1,2-Dichloroethane (DCE) [0.2 M concentration].

-

Activation: Add Acetic Acid (1.5 eq) and stir at room temperature for 30 minutes to form the iminium ion.

-

Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours.

-

Checkpoint: Monitor by LCMS. Look for disappearance of Indoline (m/z 120) and appearance of Product-Boc (m/z ~303).[1]

-

-

Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove unreacted ketone.

Step 2: Deprotection & Salt Formation[1]

-

Dissolution: Dissolve the purified Boc-intermediate in minimal Dichloromethane (DCM).

-

Acidolysis: Add 4M HCl in Dioxane (10 eq) dropwise at 0°C.

-

Precipitation: Stir at room temperature for 2–4 hours. The product often precipitates as a white solid.

-

Isolation: Dilute with Diethyl Ether (Et₂O) to maximize precipitation. Filter the solid under nitrogen (hygroscopic!).

-

Drying: Dry under high vacuum for 24 hours to remove dioxane traces.

Part 4: Applications in Drug Discovery[1][6]

This scaffold is a "Privileged Structure" because it combines two pharmacophores with distinct properties:

-

The Indoline Core: Acts as a conformational restrictor. Unlike the flat indole, the indoline is non-planar (puckered), which can improve solubility and escape "flat-land" limitations in crystal packing. It is a common bioisostere for indoles in kinase inhibitors (e.g., VEGFR targets) [1].

-

The Piperidine Ring: Provides a solubilizing basic amine handle. The 3-position substitution creates a chiral center (if resolved) and a specific vector for extending the molecule into solvent-exposed pockets of a protein target [2].[1]

Key Therapeutic Areas:

-

Neuroscience: 5-HT (Serotonin) receptor modulators.[1]

-

Oncology: Kinase inhibitors where the piperidine amine forms a critical salt bridge with Asp/Glu residues in the ATP binding pocket.

References

-

Matrix Scientific. 1-(3-Piperidinyl)indoline dihydrochloride Product Page. Retrieved from (Note: Search CAS 1219957-54-6).[1]

-

PubChem. Compound Summary: 1-(3-Piperidinyl)indoline dihydrochloride.[1] National Library of Medicine. Retrieved from .

-

Organic Chemistry Portal. Synthesis of Indolines: Recent Literature. Retrieved from .

-

Zhang, J., et al. (2024).[2] Lanthanide-Promoted Reduction of Indoles to Indolines. J. Org.[2] Chem., 89, 887-897.[1][2] (Context for Indoline stability and synthesis).

-

ChemicalBook. Supplier List for CAS 1219957-54-6. Retrieved from .

Sources

Methodological & Application

Application Note: Synthesis Protocols Using 1-(3-Piperidinyl)indoline Dihydrochloride

[1]

Introduction & Core Utility

1-(3-Piperidinyl)indoline is a privileged bicyclic scaffold extensively utilized in medicinal chemistry, particularly for targeting G-Protein Coupled Receptors (GPCRs) such as Dopamine (D2/D4) and Serotonin (5-HT) receptors.[1] The molecule features an electron-rich indoline core linked to a saturated piperidine ring.

The dihydrochloride salt (2HCl) form is the industry standard for stability, preventing oxidation of the indoline nitrogen and absorbing atmospheric moisture less aggressively than the free base. However, this salt form presents specific synthetic challenges:

-

Solubility: The 2HCl salt is often insoluble in standard non-polar solvents (DCM, Toluene).[1]

-

Stoichiometry: The acidic protons must be quantitatively neutralized in situ to release the nucleophilic secondary amine without degrading sensitive coupling partners.

This guide details three "Gold Standard" protocols for derivatizing the secondary amine of the piperidine ring: Amide Coupling , Reductive Amination , and Nucleophilic Aromatic Substitution (SNAr) .

Handling & Preparation: The "Salt Break" Strategy

Directly using the dihydrochloride salt requires a precise "Salt Break" strategy. Failure to neutralize both equivalents of HCl is the primary cause of low yields in these syntheses.

DOT Diagram: Reaction Decision & Salt Break Workflow

Figure 1: Decision tree for selecting the appropriate derivatization pathway after the critical salt-break step.[1]

Protocol A: HATU-Mediated Amide Coupling

Objective: Synthesis of amides with high functional group tolerance. Mechanism: The secondary amine attacks the HATU-activated carboxylic acid (O-At ester).[1]

Materials

| Component | Equivalents | Role |

| 1-(3-Piperidinyl)indoline 2HCl | 1.0 | Nucleophile |

| Carboxylic Acid (R-COOH) | 1.1 | Electrophile |

| HATU | 1.2 | Coupling Agent |

| DIPEA (Hünig's Base) | 4.0 | Base (2 eq for salt, 2 eq for reaction) |

| DMF (Anhydrous) | 0.1 M | Solvent |

Step-by-Step Methodology

-

Solvation: In a dried vial, dissolve 1-(3-Piperidinyl)indoline 2HCl (1.0 eq) in anhydrous DMF. Note: DCM is not recommended as the salt may not fully dissolve.

-

Salt Break: Add DIPEA (2.0 eq) dropwise. Stir at Room Temperature (RT) for 10 minutes. The solution may become slightly cloudy as amine salts shift; this is normal.

-

Activation: In a separate vessel, dissolve the Carboxylic Acid (1.1 eq) in minimal DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 5 minutes to form the active ester.

-

Coupling: Transfer the activated acid solution into the amine solution.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Look for M+H of product; disappearance of amine mass).

-

Workup: Dilute with EtOAc. Wash 3x with 5% LiCl (aq) or saturated NaHCO₃ to remove DMF and HATU byproducts.[1] Dry over Na₂SO₄ and concentrate.

Critical Insight: Using less than 4 equivalents of DIPEA will result in incomplete conversion because the HCl from the starting material will protonate the reactive intermediate or the product, stalling the catalytic cycle [1, 5].

Protocol B: Reductive Amination (STAB Method)

Objective: Synthesis of tertiary amines (N-alkylation) using aldehydes/ketones.[1] Mechanism: Formation of an iminium ion followed by selective reduction.[2]

Materials

| Component | Equivalents | Role |

| 1-(3-Piperidinyl)indoline 2HCl | 1.0 | Nucleophile |

| Aldehyde/Ketone | 1.2 | Electrophile |

| Sodium Triacetoxyborohydride (STAB) | 2.0 | Reducing Agent |

| TEA (Triethylamine) | 2.2 | Neutralizer |

| DCE (1,2-Dichloroethane) | 0.1 M | Solvent |

| Acetic Acid (AcOH) | 1.0 | Catalyst (Optional) |

Step-by-Step Methodology

-

Neutralization: Suspend 1-(3-Piperidinyl)indoline 2HCl in DCE. Add TEA (2.2 eq) and stir for 15 minutes. Note: DCE is preferred over DCM for STAB reactions due to higher boiling point and stability.

-

Imine Formation: Add the Aldehyde (1.2 eq). If the aldehyde is hindered, add AcOH (1.0 eq) to catalyze imine formation.[1] Stir for 30–60 minutes.

-

Reduction: Cool the mixture to 0°C. Add STAB (2.0 eq) portion-wise (gas evolution may occur).

-

Reaction: Allow to warm to RT and stir overnight (12–16 h).

-

Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 20 minutes to decompose boron complexes.

-

Extraction: Extract with DCM. The organic layer may require washing with brine.[2]

Scientific Integrity Check: Do not use Sodium Cyanoborohydride (NaCNBH₃) unless absolutely necessary due to toxicity.[1] STAB is safer and offers better selectivity for aldehydes over ketones/esters [1, 4].

Protocol C: SNAr N-Arylation

Objective: Attaching the piperidine nitrogen directly to an electron-deficient aromatic ring (e.g., 2-fluoronitrobenzene, chloropyridine).[1]

Materials

| Component | Equivalents | Role |

| 1-(3-Piperidinyl)indoline 2HCl | 1.0 | Nucleophile |

| Aryl Fluoride/Chloride (Electron Deficient) | 1.1 | Electrophile |

| K₂CO₃ (Potassium Carbonate) | 3.0 | Inorganic Base |

| DMSO or DMF | 0.2 M | Solvent |

Step-by-Step Methodology

-

Setup: In a reaction vial, combine the 2HCl salt, the Aryl Halide, and finely ground K₂CO₃.

-

Solvent: Add DMSO.

-

Thermal Activation: Heat to 80–100°C. Note: SNAr requires thermal energy to overcome the activation barrier, unlike amide coupling.

-

Monitoring: Monitor by TLC or LCMS. Reaction typically completes in 2–6 hours.

-

Workup: Pour into water (precipitate often forms).[1] Filter the solid or extract with EtOAc.

Quality Control & Analytic Characteristics

When analyzing the product, specific NMR signatures confirm the successful functionalization of the piperidine nitrogen:

-

1H NMR (DMSO-d6 or CDCl3):

-

Loss of Signal: The broad singlet at

9.0–10.0 ppm (characteristic of the charged NH₂⁺ in the salt) must disappear. -

Piperidine Ring: The multiplets for the piperidine protons (

1.5–3.5 ppm) will shift upfield upon neutralization and subsequent functionalization. -

Indoline Core: The indoline protons (aromatic region

6.5–7.2 ppm and aliphatic C2/C3

-

References

-

Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[1]

-

Organic Chemistry Portal. "Amide Synthesis (Coupling)." Link

-

Organic Syntheses. "Preparation of Amides by Copper-Mediated Coupling." Org.[3][4][5][6] Synth. 2011, 88, 14-21.[1][6] Link

-

BenchChem. "Application Notes and Protocols for Reductive Amination." Link

-

Montalbetti, C. A., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling."[5][7] Tetrahedron. Link[1]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. reddit.com [reddit.com]

- 5. Amide synthesis by acylation [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. hepatochem.com [hepatochem.com]

Application Note: High-Fidelity Buchwald-Hartwig Coupling of Indoline Amines

Executive Summary & Strategic Rationale

Indoline (2,3-dihydro-1H-indole) scaffolds are ubiquitous in kinase inhibitors and GPCR modulators. Unlike their aromatic indole counterparts, indolines function mechanistically as cyclic secondary alkyl-aryl amines. While secondary amines generally couple efficiently in Palladium-catalyzed amination, indolines present two distinct challenges:

-

Steric Constraint: The fused 5,6-bicyclic system imposes geometric rigidity, increasing steric bulk around the metal center during the amine binding and reductive elimination steps.

-

Oxidative Instability: Indolines are prone to dehydrogenation to form indoles under oxidative stress or high temperatures, a side reaction that poisons the reaction profile.

This guide details a robust protocol leveraging Dialkylbiaryl Phosphine (Buchwald) Ligands , specifically RuPhos , which has been mechanistically validated to lower the activation energy for the reductive elimination of bulky secondary amines.

Mechanistic Insight: The "RuPhos Effect"

To optimize this reaction, one must understand the catalytic cycle's bottleneck. For electron-rich, sterically constrained amines like indoline, the rate-limiting step is often Reductive Elimination (RE) .

-

The Challenge: The Pd(II) intermediate must undergo a conformational change to expel the product. Bulky ligands are required to force this elimination, but if the ligand is too bulky (e.g., tBuXPhos), it may hinder the initial amine coordination.

-

The Solution: RuPhos (and secondarily BrettPhos ) provides the optimal balance. It is a monodentate ligand that forms a 1:1 Pd:Ligand species. Its bulk promotes the formation of the monoligated Pd species (active catalyst) and accelerates reductive elimination, while its electron-rich nature facilitates oxidative addition of the aryl halide.

Visualization: Catalytic Cycle & Rate-Limiting Steps[1]

Figure 1: The Pd(0)/Pd(II) catalytic cycle. Note that for bulky secondary amines like indoline, the Reductive Elimination step (Red) is often the bottleneck, which specific ligands like RuPhos are engineered to accelerate.

Optimization Matrix

Before proceeding to the master protocol, review the variable matrix. This table synthesizes data from high-throughput screening campaigns for secondary cyclic amines.

| Variable | Recommendation (Standard) | Recommendation (Challenging) | Scientific Rationale |

| Ligand | RuPhos | BrettPhos | RuPhos is the "Gold Standard" for secondary amines. BrettPhos is useful if the aryl halide is extremely deactivated. |

| Pd Source | RuPhos Pd G4 | Pd₂(dba)₃ + Ligand | G4 Precatalysts ensure precise 1:1 L:Pd stoichiometry and rapid activation at low temperatures, reducing induction periods. |

| Base | NaOtBu | LHMDS or Cs₂CO₃ | NaOtBu is strong enough to deprotonate the Pd-amine complex but compatible with many functional groups. Use LHMDS for base-sensitive substrates.[1] |

| Solvent | Toluene or 1,4-Dioxane | t-Amyl Alcohol | Non-polar solvents (Toluene) often minimize hydrodehalogenation. t-Amyl alcohol helps solubilize polar substrates. |

| Temp | 85°C | 100-110°C | Indoline coupling is generally efficient at <100°C. Higher temps increase the risk of oxidation to indole. |

Master Protocol: RuPhos-Mediated Coupling

Scale: 1.0 mmol (scalable to 50g) Safety Note: Handle all Palladium catalysts and bases in a fume hood. Indolines can be skin sensitizers.

Materials

-

Aryl Halide (1.0 equiv)

-

Indoline (1.2 equiv)

-

Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)

-

Alternative: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%) - Pre-mixing required.

-

-

Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step Methodology

-

Vessel Preparation:

-

Oven-dry a reaction vial or Schlenk tube equipped with a magnetic stir bar.

-

Cool under a stream of Argon (preferred over Nitrogen due to higher density, providing a better blanket against oxidation).

-

-

Solids Addition:

-

Charge the vessel with the Aryl Halide (if solid), NaOtBu (1.4 equiv), and RuPhos Pd G4 (0.02 equiv).

-

Expert Tip: If using the G4 precatalyst, it is air-stable and can be weighed on the bench, but rapid transfer to the inert vessel is best practice.

-

-

Liquids & Inerting:

-

Seal the vessel with a septum.

-

Evacuate and backfill with Argon (3 cycles).

-

Add Anhydrous Toluene via syringe.

-

Add Indoline (1.2 equiv) via syringe. If the indoline is solid, add it in Step 2.

-

-

Reaction:

-

Place the vessel in a pre-heated block at 85°C .

-

Stir vigorously (1000 RPM). High agitation is critical for heterogeneous base systems (NaOtBu is often partially insoluble).

-

Monitor by LCMS at 2 hours. Most reactions complete within 2-6 hours.

-

-

Workup (Metal Scavenging):

-

Cool to room temperature.

-

Dilute with EtOAc and filter through a pad of Celite to remove insoluble salts.

-

Pharma Requirement: To remove residual Pd, treat the filtrate with a metal scavenger (e.g., SiliaMetS® Thiol or QuadraSil® MP) for 30 mins at RT, then filter again.

-

Concentrate in vacuo and purify via flash chromatography (Hexane/EtOAc).

-

Troubleshooting & Decision Tree

Common failure modes in Indoline coupling and their rectification:

-

Problem: Oxidation to Indole.

-

Diagnosis: LCMS shows mass M-2 relative to starting material or product.

-

Fix: Degas solvents more rigorously (sparge with Argon for 20 mins). Switch solvent to 1,4-Dioxane. Lower temperature to 70°C and increase catalyst loading to 4 mol%.

-

-

Problem: Hydrodehalogenation (Ar-X

Ar-H).-

Diagnosis: Aryl halide is consumed, but replaced by des-halo arene.

-

Fix: This indicates the catalyst is active but amine binding is slow. Switch to a more non-polar solvent (Toluene). Ensure the indoline is free of impurities (e.g., oxidation products) that might act as hydride sources.

-

-

Problem: No Reaction (Catalyst Poisoning).

-

Diagnosis: Starting materials remain unchanged.

-

Fix: Check for "soft" nucleophiles in your substrate (thioethers, free pyridines) that bind Pd. Switch to BrettPhos Pd G4 , which is more robust against poisoning.

-

Workflow Visualization

Figure 2: Strategic decision tree for reaction optimization based on LCMS data.

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide.[2][3] Chemical Science, 2(1), 27-50.[2][4]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

-

Liu, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction.[5] ACS Omega, 5(34), 21854–21861.

-

Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles.[6] Organic Letters, 2(10), 1403–1406.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. 标题:Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide.【化源网】 [m.chemsrc.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]

Application Note: Strategic Synthesis and Optimization of GPCR Ligands via Piperidinyl-Indoline Scaffolds

This Application Note is structured to provide a direct, high-level technical guide for the synthesis and application of piperidinyl-indoline scaffolds in GPCR ligand discovery.

Executive Summary

The 1-(piperidin-4-yl)indoline scaffold represents a "privileged structure" in G-Protein Coupled Receptor (GPCR) medicinal chemistry. Its unique topology mimics the ethylamine side chain of endogenous monoamines (serotonin, dopamine) while offering conformational restriction that enhances selectivity. This guide details a robust, scalable protocol for synthesizing this core via Reductive Amination , followed by diversification strategies to generate high-affinity antagonists/agonists for 5-HT and Dopamine receptors.

Scientific Background: The Pharmacophore

The success of the piperidinyl-indoline motif stems from its ability to span the orthosteric binding pocket of aminergic GPCRs.

-

The Indoline Head: Acts as a bioisostere for the indole ring of serotonin (5-HT), engaging in

stacking interactions with conserved aromatic residues (e.g., Phe/Trp) in Transmembrane Domain 6 (TM6). -

The Piperidine Linker: The basic nitrogen (protonated at physiological pH) forms a critical salt bridge with the conserved Aspartate residue (Asp3.32) in TM3, a universal anchor point for aminergic GPCR ligands.

-

Vectorality: The N-linked connectivity allows for rapid diversification at the piperidine nitrogen, directing substituents toward the extracellular vestibule (ECV) to tune selectivity (e.g., 5-HT2A vs. D2).

Core Synthesis Protocol: Reductive Amination

While Buchwald-Hartwig coupling is an option, Reductive Amination is the preferred method for generating the N-C bond between the indoline nitrogen and the piperidine C4 position. It is milder, tolerates more functional groups, and utilizes the inexpensive N-Boc-4-piperidone.

Retrosynthetic Analysis & Workflow

The convergent synthesis relies on coupling a substituted indoline with a protected piperidone, followed by hydride reduction.

Figure 1: Convergent synthesis workflow for the 1-(piperidin-4-yl)indoline scaffold. The reductive amination step is the critical junction.

Detailed Experimental Protocol

Objective: Synthesis of tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate.

Reagents:

-

Indoline (1.0 equiv)

-

N-Boc-4-piperidone (1.2 equiv)

-

Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 equiv)

-

Acetic Acid (AcOH) (1.0 - 2.0 equiv)

-

1,2-Dichloroethane (DCE) (0.2 M concentration)

Step-by-Step Methodology:

-

Imine Formation (Equilibration):

-

In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve Indoline (1.0 equiv) and N-Boc-4-piperidone (1.2 equiv) in anhydrous DCE.

-

Add Glacial Acetic Acid (1.5 equiv).

-

Causality: Indoline is a weak nucleophile compared to aliphatic amines. AcOH activates the ketone carbonyl and catalyzes the formation of the iminium ion.

-

Stir at room temperature for 30–60 minutes.

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add NaBH(OAc)3 (1.5 equiv) portion-wise over 10 minutes.

-

Causality: We use STAB instead of NaBH4 or NaCNBH3 because STAB is less toxic than cyanoborohydride and more selective than borohydride. It reduces the iminium ion faster than the ketone, preventing the formation of the piperidol byproduct.

-

Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

-

Workup & Purification:

-

Quench with saturated aqueous NaHCO3 (slow addition until pH > 8).

-

Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

-

Purify via Flash Column Chromatography (Hexanes/EtOAc gradient). Indolines are electron-rich and can streak; adding 1% Et3N to the eluent is recommended.

-

Data Specification Table:

| Parameter | Specification | Notes |

| Yield | 75% – 90% | Sterically hindered indolines (e.g., 7-substituted) may lower yield. |

| Reaction Time | 12 – 18 Hours | Monitor by LCMS for disappearance of Indoline (m/z [M+H]). |

| Temperature | 0°C to 25°C | Avoid heating; STAB can decompose or reduce the ketone directly at high temps. |

| Solvent | DCE or DCM | DCE is preferred for slightly higher boiling point if gentle warming is needed later. |

Library Diversification

Once the Boc-protected core is isolated, the secondary amine on the piperidine is exposed for SAR (Structure-Activity Relationship) exploration.

-

Deprotection: Treat with TFA/DCM (1:4 v/v) for 1 hour. Evaporate to dryness.

-

Capping Reactions:

-

Sulfonamides (5-HT6/5-HT7 targets): React with Aryl-SO2Cl + Pyridine in DCM.

-

Ureas (D2/D3 targets): React with Aryl-Isocyanates in THF.

-

Amides: Standard EDC/HOBt coupling with carboxylic acids.

-

Biological Validation: GPCR Signaling

To validate the synthesized ligands, functional assays measuring downstream effectors are required. The choice of assay depends on the G-protein coupling of the target.

Signaling Pathway Visualization

Understanding the cascade is vital for assay selection (e.g., Calcium flux for Gq, cAMP for Gs/Gi).

Figure 2: GPCR signaling cascade illustrating the conversion of ligand binding into measurable assay readouts (Calcium flux or cAMP levels).

Functional Assay Setup (Calcium Flux - Gq Coupled)

For 5-HT2A targets (Gq-coupled):

-

Cell Line: CHO-K1 or HEK293 stably expressing human 5-HT2A.

-

Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 mins.

-

Agonist Mode: Add compound; measure fluorescence increase.

-

Antagonist Mode: Add compound, incubate 15 mins, then add EC80 concentration of Serotonin; measure inhibition of fluorescence.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Indoline is too electron-deficient. | Increase AcOH to 5.0 equiv or switch to Ti(OiPr)4 (1.5 equiv) as a Lewis Acid catalyst before adding reducing agent. |

| Piperidol Byproduct | Ketone reduction outcompetes imine formation. | Ensure "Equilibration" step (Step 1) is at least 60 mins.[2] Add molecular sieves (4Å) to drive imine formation.[1] |

| Oxidation | Indoline oxidizing to Indole. | Degas all solvents with Nitrogen. Add antioxidants (e.g., BHT) if storage is prolonged. |

References

-

Nirogi, R., et al. (2011).[3] Indole-3-piperazinyl derivatives: novel chemical class of 5-HT(6) receptor antagonists.[3] Bioorganic & Medicinal Chemistry Letters, 21(1), 346-349.[3] Link

-

Bignan, G. C., et al. (2006). 3-(4-Piperidinyl)indoles and 3-(4-piperidinyl)pyrrolo-[2,3-b]pyridines as ligands for the ORL-1 receptor.[4] Bioorganic & Medicinal Chemistry Letters, 16(13), 3524-3528.[4] Link

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Surrey, T., et al. (2019). Synthesis, pharmacological and structural studies of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as multi-target ligands of aminergic GPCRs. European Journal of Medicinal Chemistry, 180, 673-689.[5] Link

Sources

- 1. sciencemadness.org [sciencemadness.org]

- 2. reddit.com [reddit.com]

- 3. Indole-3-piperazinyl derivatives: novel chemical class of 5-HT(6) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(4-Piperidinyl)indoles and 3-(4-piperidinyl)pyrrolo-[2,3-b]pyridines as ligands for the ORL-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, pharmacological and structural studies of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as multi-target ligands of aminergic GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

Amide coupling reactions with 1-(3-Piperidinyl)indoline dihydrochloride

An In-Depth Guide to Amide Coupling Reactions with 1-(3-Piperidinyl)indoline Dihydrochloride

Introduction: The Central Role of the Amide Bond

In the landscape of modern drug discovery and development, the amide bond stands as a cornerstone of molecular architecture. Its prevalence in pharmaceuticals is a testament to its remarkable stability, its capacity to engage in crucial hydrogen bonding interactions, and the synthetic accessibility that allows for the systematic exploration of chemical space.[1] Amide bond formation is one of the most frequently employed reactions in medicinal chemistry, enabling the linkage of diverse molecular fragments to build complex, biologically active molecules.[1][2]

This guide focuses on a particularly valuable building block: 1-(3-Piperidinyl)indoline. This scaffold, featuring a rigid indoline core fused with a flexible piperidine ring, is a key component in a variety of pharmacologically active agents. Its utility, however, is paired with specific synthetic challenges, primarily due to its presentation as a dihydrochloride salt and the presence of two distinct amine functionalities.

As Senior Application Scientists, our goal is to move beyond a simple recitation of steps. This document provides a detailed exploration of the principles, protocols, and practical considerations necessary for successfully employing 1-(3-Piperidinyl)indoline dihydrochloride in amide coupling reactions. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers to navigate the nuances of this important transformation.

Understanding the Substrate: 1-(3-Piperidinyl)indoline Dihydrochloride

A thorough understanding of the starting material is critical for predictable and successful synthesis. The structure of 1-(3-Piperidinyl)indoline presents two nitrogen atoms, but their reactivity is vastly different.

-

Piperidine Nitrogen (Secondary Amine): This is the primary site of acylation. As a typical secondary aliphatic amine, its lone pair of electrons is readily available for nucleophilic attack.

-

Indoline Nitrogen (Secondary Amine): This nitrogen's lone pair is delocalized into the adjacent aromatic ring, significantly reducing its nucleophilicity. Under standard amide coupling conditions, this site is generally unreactive, providing inherent chemoselectivity.[3]

The compound is supplied as a dihydrochloride salt , meaning both nitrogen atoms are protonated. This form enhances stability and shelf-life but requires a crucial preliminary step in any reaction: neutralization. To liberate the nucleophilic free amine of the piperidine ring for the coupling reaction, at least two equivalents of a suitable base must be added to the reaction mixture.

Core Principles of Amide Coupling: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at ambient temperatures due to the formation of a stable ammonium-carboxylate salt.[4] The core strategy of all amide coupling reactions is, therefore, the in-situ activation of the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon highly electrophilic.[1] This is achieved through the use of specialized coupling reagents .

Caption: General workflow of an amide coupling reaction.

Major Classes of Coupling Reagents

The vast arsenal of coupling reagents can be broadly categorized, with each class offering distinct advantages.

| Reagent Class | Examples | Mechanism of Action & Key Features |

| Carbodiimides | EDC, DCC, DIC | React with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] EDC is favored for its water-soluble urea byproduct, simplifying purification.[5] Often used with additives like HOBt to increase efficiency and suppress racemization.[4] |

| Uronium/Aminium Salts | HATU, HBTU, TBTU, COMU | Form active esters (often HOBt or HOAt esters) that are highly reactive towards amines but less prone to side reactions than O-acylisoureas.[6] Known for high efficiency, fast reaction times, and low rates of racemization, especially HATU.[5][6] |

| Phosphonium Salts | PyBOP, PyAOP | Similar to uronium salts, they generate active esters. PyBOP is particularly effective for coupling sterically hindered amino acids and for cyclization reactions.[7] They do not form guanidinium byproducts, which can be an issue with uronium salts if the amine is added incorrectly.[7] |

The Essential Role of Additives and Bases

-

Additives (HOBt, HOAt): Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are crucial, especially when using carbodiimides. They act as "traps" for the highly reactive O-acylisourea intermediate, converting it into a more stable active ester. This two-step activation minimizes side reactions and is particularly critical for preventing racemization of chiral carboxylic acids.[4]

-

Bases (DIPEA, NMM, TEA): The choice and stoichiometry of the base are paramount when working with 1-(3-Piperidinyl)indoline dihydrochloride. A non-nucleophilic tertiary amine like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is required.[6] The base serves multiple functions:

-

Neutralize the Substrate: At least 2.0 equivalents are needed to deprotonate the dihydrochloride salt and generate the free amine.

-

Facilitate Coupling: Most uronium and phosphonium salt-mediated couplings require a base to proceed.[6]

-

Scavenge Acid: Neutralizes any acidic byproducts formed during the reaction, driving the equilibrium towards product formation.

-

Detailed Experimental Protocols

The following protocols provide a robust starting point for the acylation of the piperidine nitrogen of 1-(3-Piperidinyl)indoline. All reactions should be conducted in a fume hood under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol A: EDC/HOBt Mediated Coupling (A Cost-Effective Standard)

This method is widely used due to the low cost of reagents and the ease of byproduct removal when using EDC.

Reagents & Materials:

-

1-(3-Piperidinyl)indoline dihydrochloride

-

Carboxylic Acid of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (N₂ or Ar)

Stoichiometry Table:

| Component | Equivalents |

| 1-(3-Piperidinyl)indoline dihydrochloride | 1.0 |

| Carboxylic Acid | 1.0 - 1.2 |

| EDC·HCl | 1.2 - 1.5 |

| HOBt | 1.2 - 1.5 |

| DIPEA | 2.5 - 3.0 |

Step-by-Step Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the Carboxylic Acid (1.1 eq.), EDC·HCl (1.3 eq.), and HOBt (1.3 eq.).

-

Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

-

Stir the mixture at room temperature for 15-30 minutes. This is the "pre-activation" step, where the active HOBt ester is formed.

-

In a separate flask, dissolve 1-(3-Piperidinyl)indoline dihydrochloride (1.0 eq.) in anhydrous DMF.

-

Add DIPEA (2.5 eq.) to the amine solution and stir for 5-10 minutes to ensure complete neutralization.

-

Slowly add the amine/DIPEA solution to the pre-activated carboxylic acid mixture.

-

Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS (typically 4-24 hours).

-

Workup: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Protocol B: HATU Mediated Coupling (A High-Efficiency Method)

HATU is a highly effective uronium salt-based reagent known for rapid and clean conversions, especially for challenging or sterically hindered substrates.[5]

Reagents & Materials:

-

1-(3-Piperidinyl)indoline dihydrochloride

-

Carboxylic Acid of interest

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (N₂ or Ar)

Stoichiometry Table:

| Component | Equivalents |

| 1-(3-Piperidinyl)indoline dihydrochloride | 1.0 |

| Carboxylic Acid | 1.0 - 1.1 |